1,5-Diiodopentane
Overview
Description
1,5-Diiodopentane is an organic compound with the molecular formula C5H10I2 It is a diiodoalkane, meaning it contains two iodine atoms attached to a pentane chainIt is a clear, light yellow to orange liquid that is insoluble in water and sensitive to light .
Mechanism of Action
Target of Action
1,5-Diiodopentane, also known as Pentamethylene diiodide , is a chemical compound with the formula I(CH2)5I
. Its primary targets are bioreducible poly(2-dimethylaminoethyl methacrylate) (rPDMAEMA) and DNA . These targets play a crucial role in the formation of layer-by-layer (LbL) films, which are used in various biomedical applications .
Mode of Action
This compound acts as a crosslinking reagent . It interacts with its targets, rPDMAEMA and DNA, to form cross-linked LbL films . The crosslinking process enhances the rigidity and biodegradability of the films, influencing their cell adhesion and transfection activity .
Pharmacokinetics
Its molecular weight of 32394 suggests that it may have significant bioavailability
Result of Action
The primary result of this compound’s action is the formation of cross-linked LbL films . These films exhibit enhanced rigidity and biodegradability, which can influence cell adhesion and transfection activity . This makes this compound a valuable tool in biomedical applications.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s electrochemical reduction has been studied at carbon electrodes in DMF containing tetramethylammonium perchlorate . This suggests that the compound’s action can be influenced by the presence of certain chemicals and the nature of the surrounding environment.
Biochemical Analysis
Biochemical Properties
1,5-Diiodopentane plays a significant role in biochemical reactions, particularly in crosslinking and alkylation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a crosslinking reagent to investigate the cross-linking layer-by-layer films of bioreducible poly(2-dimethylaminoethyl methacrylate) and DNA . This interaction is crucial for studying the rigidity, biodegradability, cell adhesion, and transfection activity of these films.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of (iodoalkylaminocarbene)tungsten complexes, which can impact cellular processes . Additionally, its role as a crosslinking reagent can affect cell adhesion and transfection activity, thereby influencing cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a crosslinking reagent. It forms covalent bonds with biomolecules, leading to changes in their structure and function. This compound can bind to enzymes and proteins, potentially inhibiting or activating them. For instance, it has been used to investigate the cross-linking layer-by-layer films of bioreducible poly(2-dimethylaminoethyl methacrylate) and DNA, which involves binding interactions with these biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is sensitive to light and air, which can lead to its degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in its role as a crosslinking reagent. These studies have shown that this compound can maintain its crosslinking activity over time, but its effectiveness may decrease due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively crosslink biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of this compound can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is crucial to determine the appropriate dosage to avoid these adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the preparation of (iodoalkylaminocarbene)tungsten complexes, which are involved in metabolic processes . The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes it interacts with. For example, its role as a crosslinking reagent can impact the metabolism of poly(2-dimethylaminoethyl methacrylate) and DNA.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation can be influenced by its interactions with specific transporters and binding proteins . For instance, its role as a crosslinking reagent can affect its distribution within cells, leading to its accumulation in specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its role as a crosslinking reagent can influence its localization within cells, affecting its activity and function . For example, it can be localized to the nucleus when used in DNA crosslinking studies, impacting gene expression and cellular processes.
Preparation Methods
1,5-Diiodopentane can be synthesized through various methods. One common synthetic route involves the reaction of 1,5-dichloropentane with sodium iodide in acetone. . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete substitution.
Industrial production methods for this compound may involve similar halogen exchange reactions but on a larger scale, with optimized conditions for higher yield and purity. The compound is often stabilized with copper to prevent decomposition .
Chemical Reactions Analysis
1,5-Diiodopentane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Reduction Reactions: Electrochemical reduction of this compound at carbon electrodes in dimethylformamide containing tetramethylammonium perchlorate has been studied. .
Crosslinking Reactions: It is used as a crosslinking reagent in the preparation of various polymers and complexes
Scientific Research Applications
Comparison with Similar Compounds
1,5-Diiodopentane can be compared with other diiodoalkanes such as:
1,4-Diiodobutane: Similar in structure but with a shorter carbon chain.
1,6-Diiodohexane: Similar in structure but with a longer carbon chain.
1,2-Diiodoethane: A much shorter diiodoalkane with different reactivity due to its shorter chain length
This compound is unique due to its specific chain length, which allows it to form five-membered rings through intramolecular cyclization during electrochemical reduction . This property distinguishes it from other diiodoalkanes with shorter or longer chains.
Properties
IUPAC Name |
1,5-diiodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEOYUUPFYJXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060859 | |
Record name | Pentane, 1,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-77-3 | |
Record name | 1,5-Diiodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 1,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Diiodopentane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 1,5-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-diiodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-Diiodopentane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQH995EVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.